Mirodenafil-d7 (dihydrochloride)
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Overview
Description
Mirodenafil-d7 (dihydrochloride) is a deuterated form of Mirodenafil, a selective second-generation phosphodiesterase 5 (PDE5) inhibitor. This compound is primarily used in the treatment of erectile dysfunction and is known for its higher selectivity for PDE5 inhibition compared to other PDE5 inhibitors . The deuterated form, Mirodenafil-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mirodenafil.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mirodenafil-d7 involves the incorporation of deuterium atoms into the Mirodenafil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Mirodenafil-d7 follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Mirodenafil-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives of Mirodenafil-d7, while reduction reactions may produce fully hydrogenated derivatives.
Scientific Research Applications
Mirodenafil-d7 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Mirodenafil. Some of its key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Mirodenafil.
Biology: Used in studies to understand the biological effects and metabolic pathways of Mirodenafil in various biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Mirodenafil.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Mirodenafil-d7 exerts its effects by inhibiting the enzyme phosphodiesterase 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels in the cavernosal smooth muscle, resulting in smooth muscle relaxation and increased blood flow . The molecular targets and pathways involved include the cGMP-dependent protein kinase (PKG) pathway and the cyclic adenosine monophosphate (cAMP)-responsive element-binding protein (CREB) pathway .
Comparison with Similar Compounds
Mirodenafil-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Sildenafil: Another PDE5 inhibitor with a lower selectivity for PDE5 compared to Mirodenafil.
Tadalafil: A PDE5 inhibitor with a longer half-life compared to Mirodenafil.
Vardenafil: A PDE5 inhibitor with similar selectivity for PDE5 as Mirodenafil but different pharmacokinetic properties.
Mirodenafil-d7 stands out due to its higher selectivity for PDE5 and its use in detailed pharmacokinetic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C26H39Cl2N5O5S |
---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H/i2D3,5D2,16D2;; |
InChI Key |
CKPHITUXXABKDL-VLZQNOLCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC.Cl.Cl |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl |
Origin of Product |
United States |
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